
N-(3-chloro-4-methylphenyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-N-methylmethanesulfonamide, commonly known as CMMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMMS is a sulfonamide derivative that has been shown to possess a variety of biological effects, including anti-inflammatory, analgesic, and antipyretic properties. In
Mechanism of Action
The exact mechanism of action of CMMS is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response, and their inhibition can lead to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
CMMS has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response, leading to a reduction in inflammation, pain, and fever. In addition, CMMS has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
CMMS has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be improved through recrystallization or chromatography. In addition, it possesses a variety of biological effects, making it a versatile compound for use in a wide range of experiments. However, there are also limitations to its use. CMMS is a sulfonamide derivative, which can lead to potential toxicity issues. In addition, its precise mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving CMMS. One area of interest is the development of new drugs for the treatment of inflammatory conditions such as arthritis and fever. CMMS has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs in this area. In addition, further research is needed to fully understand the mechanism of action of CMMS and its potential for use as an antibiotic. Finally, there is potential for the development of new derivatives of CMMS with improved properties and reduced toxicity.
Synthesis Methods
The synthesis of CMMS involves the reaction of 3-chloro-4-methylaniline with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of CMMS as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatography.
Scientific Research Applications
CMMS has been studied extensively for its potential applications in scientific research. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory conditions such as arthritis and fever. In addition, CMMS has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-7-4-5-8(6-9(7)10)11(2)14(3,12)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJXQTARMZJQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




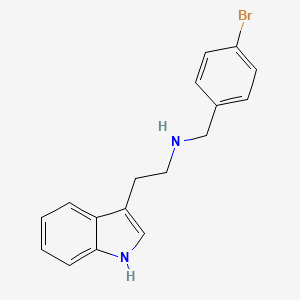
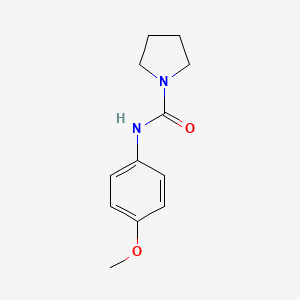
![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)

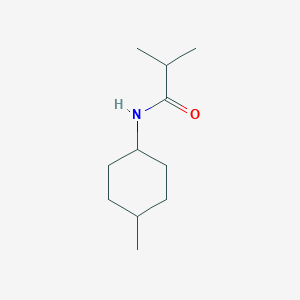

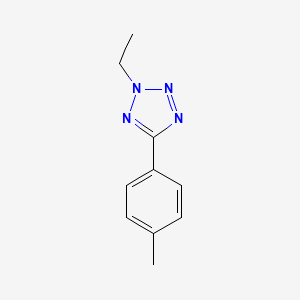

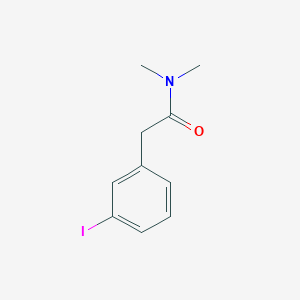

![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)